molecular formula C7H10N6 B13064557 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13064557
M. Wt: 178.20 g/mol
InChI Key: IZAATCHUTFYGEZ-UHFFFAOYSA-N
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Description

1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 1H-pyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with sodium azide to produce the triazole ring. The final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]piperidine

Comparison: 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-(2-pyrazol-1-ylethyl)triazol-4-amine

InChI

InChI=1S/C7H10N6/c8-7-6-13(11-10-7)5-4-12-3-1-2-9-12/h1-3,6H,4-5,8H2

InChI Key

IZAATCHUTFYGEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCN2C=C(N=N2)N

Origin of Product

United States

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